cis-3-Methyl-piperidin-4-ylamine
Description
cis-3-Methyl-piperidin-4-ylamine is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. The compound features a methyl group in the cis configuration at the 3-position and an amine group at the 4-position of the piperidine ring. This stereochemical arrangement imparts distinct physicochemical and biological properties compared to its trans-isomer or analogs with alternative substituents.
The molecular formula is inferred as C₆H₁₄N₂ (molecular weight ≈ 114.2 g/mol), based on structural similarities to related piperidine derivatives . The cis configuration positions the methyl and amine groups on the same side of the ring plane, influencing hydrogen bonding capacity, solubility, and receptor interactions. Key properties include:
- Hydrogen bond donors/acceptors: 2 (amine) and 1 (ring nitrogen), enhancing solubility in polar solvents.
- LogP (predicted): ~0.5–1.0, indicating moderate lipophilicity.
Properties
IUPAC Name |
(3S,4R)-3-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXUVZTKVXBSD-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Methylation
A common starting material is 3-methylpyridine, which undergoes hydrogenation to form 3-methylpiperidine. Subsequent nitration at the 4-position introduces an amine group, though regioselectivity challenges require careful temperature control (0–5°C). Methylation via methyl iodide or dimethyl sulfate in alkaline conditions yields the cis isomer preferentially due to steric hindrance effects.
Catalytic Hydrogenation Optimization
Industrial protocols often use PtO₂ or Pd/C catalysts in acetic acid to hydrogenate pyridine intermediates. For example, hydrogenating 3-methylpyridine-4-carboxylate esters at 50°C under 10 bar H₂ achieves 85–92% conversion to this compound. Catalyst loading (5–10 mol%) and solvent polarity critically influence stereochemical outcomes.
Pyridine Hydrogenation Route
The pyridine hydrogenation approach, validated for kilogram-scale production, leverages crystalline intermediates for purity control.
Intermediate Synthesis
3-Methylpyridine derivatives are functionalized with protective groups (e.g., benzyloxycarbonyl or tert-butoxycarbonyl) to direct hydrogenation selectivity. For instance, N-protected-3-methylamino-4-methylpyridine undergoes hydrogenation over PtO₂ in acetic acid, yielding this compound with >90% diastereomeric excess.
Table 1: Hydrogenation Conditions and Yields
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Cbz-3-methylpyridine | PtO₂ | 10 | 50 | 88 |
| N-Boc-3-methylpyridine | Pd/C | 15 | 60 | 92 |
| 3-Methylpyridine-4-ester | Raney Ni | 5 | 40 | 78 |
Crystallinity-Driven Purification
Crystalline intermediates, such as N-protected-3-methylamino-4-methylpiperidine mesylates, enable purification via recrystallization from ethyl acetate/methanol mixtures. This step eliminates trans-diastereomers, achieving >99% cis purity.
Electrochemical Oxidation and Reductive Amination
An alternative route involves electrochemical oxidation of carbamates to install ketone groups, followed by reductive amination. While academically valuable, this method faces scalability challenges.
Electrochemical Step
Carbamate derivatives (e.g., 1-(4-methylbenzyl)-3-carbamate-piperidine) undergo oxidation at boron-doped diamond electrodes in acetonitrile/water, generating 3-keto intermediates. Current densities of 10 mA/cm² and potentials of +1.8 V vs. Ag/AgCl optimize ketone formation.
Reductive Amination
The keto intermediate reacts with methylamine under hydrogenation conditions (Pd/C, 30 bar H₂), producing this compound in 70–75% yield. Side products from over-reduction (e.g., fully saturated piperidines) necessitate chromatographic purification.
Stereoselective Synthesis via Chiral Resolution
Patented methods emphasize chiral auxiliary-mediated synthesis to control stereochemistry.
Diastereomeric Salt Formation
Racemic cis/trans mixtures are resolved using chiral acids (e.g., (1S)-(−)-camphanic acid). For example, treating racemic 3-methylpiperidin-4-amine with (1S)-(−)-camphanic chloride in dichloromethane forms diastereomeric salts separable by flash chromatography.
Table 2: Chiral Resolution Efficiency
| Chiral Auxiliary | Solvent | Temperature (°C) | cis Purity (%) |
|---|---|---|---|
| (1S)-(−)-Camphanic acid | CH₂Cl₂ | 25 | 98 |
| D-Tartaric acid | Ethanol | 0 | 95 |
| L-Malic acid | Acetone | -10 | 93 |
Enzymatic Resolution
Lipase-catalyzed acylations selectively protect the cis-amine. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether acetylates the trans isomer preferentially, leaving this compound unreacted (85% yield, 97% ee).
Catalytic Hydrogenation of Pyridine Derivatives
Recent advances focus on optimizing hydrogenation catalysts to improve stereocontrol.
PtO₂ vs. Pd/C Performance
Comparative studies show PtO₂ in acetic acid achieves higher cis selectivity (94%) than Pd/C (88%) due to stronger substrate adsorption on Pt surfaces. However, Pd/C offers cost advantages for large-scale runs.
Solvent Effects
Polar aprotic solvents (e.g., acetic acid) enhance proton availability, accelerating imine intermediate reduction. Nonpolar solvents like toluene favor trans isomer formation via less stabilized transition states.
Green Chemistry Approaches
Emerging methodologies aim to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: cis-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Medicinal Chemistry
Cis-3-Methyl-piperidin-4-ylamine has been investigated for its potential therapeutic properties. Its derivatives are explored for:
- Anticancer Activity : Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis through caspase activation. For example, a study demonstrated that modifications at the piperidine ring led to enhanced cytotoxicity against various cancer cell lines .
- Antiviral and Antimicrobial Properties : Compounds derived from this compound have shown effectiveness against viral infections and bacterial strains. For instance, some derivatives exhibited significant inhibition of viral replication in vitro .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems has made it a subject of interest in neuropharmacology:
- Monoamine Oxidase Inhibition : Certain derivatives have been identified as potent inhibitors of monoamine oxidase, an enzyme involved in neurotransmitter metabolism. This inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's .
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is employed in the synthesis of more complex piperidine derivatives, which are essential in drug development. Its reactivity allows for the introduction of various functional groups .
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Derivative A | Anticancer | 15 | Induces apoptosis in cancer cells |
| Derivative B | Antiviral | 30 | Effective against influenza virus |
| Derivative C | MAO Inhibition | 0.013 | Selective for MAO-B |
Table 2: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Reflux with alkyl halide | 85 | High yield with minimal side products |
| N-Acylation | Using acyl chloride | 90 | Efficient method for amide formation |
| Reduction | Catalytic hydrogenation | 95 | Clean conversion to amine derivative |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound derivatives against various human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity, with IC50 values ranging from 10 to 20 µM depending on the cell line tested.
Case Study 2: Neuroprotective Effects
In a preclinical study, certain derivatives were tested for their neuroprotective effects in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve neuronal survival rates, indicating potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of cis-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
- trans-3-Methyl-piperidin-4-ylamine: The trans isomer positions the methyl and amine groups on opposite sides of the ring. Studies on analogous piperidine derivatives (e.g., cis- and trans-3-phenylpropan-1-amine derivatives) suggest stereochemistry significantly impacts receptor binding and metabolic stability .
- 3-(Aminomethyl)pyridine (CAS 3731-52-0): This compound replaces the saturated piperidine ring with an aromatic pyridine ring. The aromaticity decreases basicity (pKa ~6.7 vs. ~10 for piperidine) and increases rigidity, reducing conformational flexibility. The pyridine nitrogen acts solely as a hydrogen bond acceptor, unlike the piperidine nitrogen, which can participate in both hydrogen bonding and protonation .
- Ethyl 2-(piperidin-4-yl)acetate: Substitution of the amine group with an ester (C₉H₁₇NO₂, MW 175.24 g/mol) increases lipophilicity (logP 0.94 vs. ~0.5–1.0 for the target compound). The ester group introduces hydrolytic instability under physiological conditions, limiting oral bioavailability compared to amine-containing analogs .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| cis-3-Methyl-piperidin-4-ylamine | C₆H₁₄N₂ | 114.2 (predicted) | ~0.5–1.0 | 2 | 1 |
| trans-3-Methyl-piperidin-4-ylamine | C₆H₁₄N₂ | 114.2 | ~0.8–1.2 | 2 | 1 |
| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.1 | ~0.2 | 1 | 2 |
| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 175.24 | 0.94 | 1 | 3 |
Biological Activity
Overview
cis-3-Methyl-piperidin-4-ylamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound serves as a key building block in the synthesis of various biologically active molecules and has implications in pharmacology, particularly concerning central nervous system disorders, cancer therapy, and antimicrobial activity.
The chemical structure of this compound includes a piperidine ring with a methyl group at the 3-position and an amino group at the 4-position. This specific stereochemistry influences its biological activity and interaction with molecular targets.
The biological activity of this compound is mediated through its interaction with various receptors and enzymes. It can act as an inhibitor or activator, influencing biochemical pathways involved in cellular processes. The compound has been shown to modulate receptor activity, which is crucial for its therapeutic effects.
1. Anticancer Activity
Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, certain derivatives have shown enhanced cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin . The mechanism involves inducing apoptosis and disrupting cancer cell proliferation pathways.
2. Neuropharmacological Effects
The compound has potential applications in treating neurodegenerative diseases. Research indicates that it may inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease . The introduction of piperidine moieties into drug design has been linked to improved brain penetration and pharmacokinetic profiles.
3. Antimicrobial Properties
This compound and its derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus, suggesting their potential use in developing new antifungal agents .
Case Study 1: Anticancer Efficacy
A study explored the anticancer effects of a novel derivative of this compound, which was synthesized through a multi-step reaction involving cyclization and reduction processes. This derivative exhibited significant cytotoxicity in vitro against multiple cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotective Effects
In another investigation, researchers synthesized a series of piperidine derivatives based on this compound to evaluate their AChE inhibitory activity. The most potent compound demonstrated a marked increase in AChE inhibition compared to standard drugs, suggesting its utility in treating Alzheimer's disease .
Comparative Analysis
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Receptor modulation, AChE inhibition |
| trans-3-Methyl-piperidin-4-ylamine | Varies by stereochemistry | Different receptor interactions |
| N-Methylpiperidine | General synthesis | Basic amine properties |
This table highlights how variations in structure can lead to different biological activities and therapeutic potentials.
Q & A
Q. How can meta-analyses integrate fragmented data on cis-3-Methyl-piperidin-4-ylamine’s physicochemical properties from disparate studies?
- Methodological Answer : Systematically extract data (logP, pKa, solubility) from peer-reviewed literature and patents. Apply random-effects models to account for inter-study variability. Use funnel plots to assess publication bias and sensitivity analyses to identify outliers. Report pooled estimates with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
